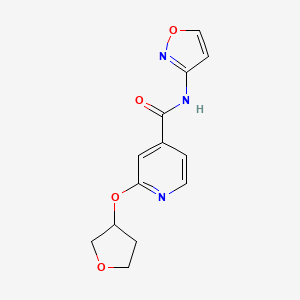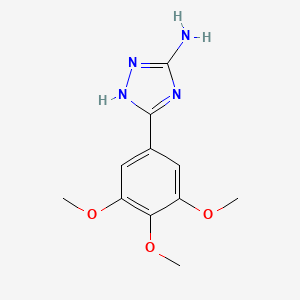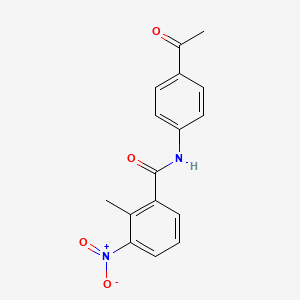
N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound that is of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Directed Assembly of Copper(II)-Carboxylates
Isonicotinamide, a compound structurally related to N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its role in directing the assembly of inorganic-organic hybrid materials into infinite 1-D chains. This application highlights the potential of using such compounds in the development of coordination polymers with defined supramolecular architectures (Aakeröy et al., 2003).
AMPA Receptor Potentiation
Another study identified a tetrahydrofuran ether class of compounds, closely related to this compound, as highly potent potentiators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. These findings underscore the therapeutic potential of such compounds in attenuating cognitive deficits, particularly in the context of schizophrenia (Shaffer et al., 2015).
Antimicrobial Activity
A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, which share functional similarities with the target compound, demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. This study reveals the antimicrobial potential of compounds within this chemical family (Ramachandran, 2017).
Xanthine Oxidase Inhibition
Research into N-phenylisonicotinamide derivatives, related to the target compound, has identified them as novel xanthine oxidase inhibitors. This suggests potential applications in the treatment of conditions associated with elevated levels of xanthine oxidase, such as gout or certain cardiovascular diseases (Zhang et al., 2019).
Isoxazolidine Synthesis
A study on the synthesis of isoxazolidines, employing methods that could potentially involve compounds similar to this compound, highlights the importance of such compounds in organic synthesis and drug discovery. This work presents a new route to methyleneoxy-substituted isoxazolidines, showcasing the versatility of these compounds in synthesizing complex molecular architectures (Karyakarte et al., 2012).
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-13(15-11-3-6-19-16-11)9-1-4-14-12(7-9)20-10-2-5-18-8-10/h1,3-4,6-7,10H,2,5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTSUKUCUHHTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)
![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)



![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)
![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)